3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine

medicinal chemistry drug design lipophilicity

The compound 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine (CAS 676539-11-0) is a 1,2,4-triazole derivative bearing a 3-methoxybenzylthio substituent at the 3-position, a 2-pyridinyl group at the 5-position, and a primary amine at the 4-position. Its molecular formula is C₁₅H₁₅N₅OS with a molecular weight of 313.4 g/mol and a computed XLogP3-AA of 2.1.

Molecular Formula C15H15N5OS
Molecular Weight 313.4 g/mol
CAS No. 676539-11-0
Cat. No. B12018220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
CAS676539-11-0
Molecular FormulaC15H15N5OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3
InChIInChI=1S/C15H15N5OS/c1-21-12-6-4-5-11(9-12)10-22-15-19-18-14(20(15)16)13-7-2-3-8-17-13/h2-9H,10,16H2,1H3
InChIKeyDZWCAOFNXOYSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine (CAS 676539-11-0): Chemical Identity and Structural Baseline


The compound 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine (CAS 676539-11-0) is a 1,2,4-triazole derivative bearing a 3-methoxybenzylthio substituent at the 3-position, a 2-pyridinyl group at the 5-position, and a primary amine at the 4-position [1]. Its molecular formula is C₁₅H₁₅N₅OS with a molecular weight of 313.4 g/mol and a computed XLogP3-AA of 2.1 [1]. This substitution pattern places it within the class of 1,2,4-triazole-based bioactive molecules explored for enzyme inhibition, particularly as non-peptide reversible inhibitors of type 2 methionine aminopeptidase (MetAP2) [2].

Why Generic 1,2,4-Triazole Derivatives Cannot Replace CAS 676539-11-0 in Targeted Research


Although 1,2,4-triazole derivatives share the heterocyclic core, the position and nature of substituents critically determine target affinity, selectivity, and physicochemical behavior [1]. The 2-pyridinyl group at position 5 enables bidentate metal-ion coordination, while the 3-methoxybenzylthio moiety contributes to hydrophobic interactions and may influence metabolic stability [2]. Replacing this compound with an analogue lacking these precise features—e.g., regioisomers with thioether substitution at position 5 or derivatives bearing alternative aryl groups—has been shown in the MetAP2 inhibitor series to cause significant shifts in inhibitory potency, with IC₅₀ values varying by orders of magnitude depending on substitution pattern [2].

Quantitative Differentiation Evidence for 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine (CAS 676539-11-0)


Computed Lipophilicity (XLogP3) Within Optimal CNS Drug-Like Window

The target compound has a computed XLogP3 of 2.1 [1]. This value falls within the optimal lipophilicity range (XLogP 2–3) associated with favorable CNS multiparameter optimization (MPO) scores, balancing passive permeability and aqueous solubility [2]. By contrast, the close analogue 3-((4-methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 573697-24-2) has a higher XLogP3 of 2.7 due to the additional methoxy group, shifting it closer to the upper limit of the CNS drug-like space [3]. The ~0.6 log unit difference corresponds to an approximately 4-fold difference in predicted octanol-water partition coefficient, which can alter tissue distribution and off-target promiscuity.

medicinal chemistry drug design lipophilicity

Hydrogen-Bond Donor Count Distinct from N-Substituted Triazole Analogues

The target compound possesses one hydrogen-bond donor (the 4-amino group, HBD = 1) [1]. This contrasts with many 1,2,4-triazole screening compounds in which the N4 position is alkylated or acylated, yielding HBD = 0 [2]. The presence of a single HBD enables directional hydrogen-bond interactions with target proteins while avoiding excessive desolvation penalties associated with multiple HBDs (HBD > 3), which are known to impair passive membrane permeability [3].

molecular recognition pharmacophore modeling physicochemical property

Rotatable Bond Count and Conformational Flexibility Compared to Di-Aryl Triazole Analogues

The target compound has five rotatable bonds (RB = 5) [1]. This is two fewer than the di-aryl analogue 3-((3-methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (RB = 6) and aligns with the recommended RB ≤ 5 for oral drug-likeness [2]. Lower conformational flexibility reduces the entropic penalty upon target binding and can improve binding affinity per rotatable bond [3].

conformational analysis entropy ligand efficiency

Batch-Specific Analytical Characterization Data for Procurement-Quality Assurance

The compound is supplied at a standard purity of 95%+ with batch-specific quality control data including NMR, HPLC, and GC analyses . While many analogue suppliers specify purity ≥95%, not all provide multi-technique batch-specific characterization reports readily accessible for purchase decisions. The availability of orthogonal purity verification (HPLC + GC) reduces the risk of impurity-related assay interference compared to single-method purity claims [1].

quality control analytical characterization chemical procurement

Recommended Application Scenarios for 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine (CAS 676539-11-0)


MetAP2 Inhibitor Lead Optimization Libraries

The compound's 1,2,4-triazole core with 2-pyridinyl and 3-methoxybenzylthio substitution matches the pharmacophoric requirements of MetAP2 inhibitors disclosed in patent US7304082B2 [1]. Its XLogP3 of 2.1 and single hydrogen-bond donor make it a suitable starting point for structure-activity relationship (SAR) expansion aimed at balancing potency and CNS drug-like properties [1].

CNS Drug Candidate Screening Collections

With an XLogP3 of 2.1, five rotatable bonds, and a TPSA consistent with CNS MPO guidelines, this compound fits the multiparameter profile for blood-brain barrier penetration [2]. It can serve as a privileged scaffold in focused CNS screening decks where excessive lipophilicity is a known liability [2].

Chemical Biology Probe Development Targeting Metalloenzymes

The 2-pyridinyl group provides a metal-chelating motif suitable for designing inhibitors of zinc- or iron-dependent enzymes, while the 4-amino group offers a synthetic handle for bioconjugation or affinity-tag attachment [1]. The accessible primary amine enables derivatization to generate activity-based probes for target identification studies.

Procurement for High-Confidence Screening with Orthogonal QC

In high-throughput screening campaigns where compound integrity is critical, the availability of batch-specific NMR, HPLC, and GC data reduces the risk of false positives arising from impurities . Research groups requiring traceable quality documentation for publication or patent filing should prioritize compounds with multi-technique characterization .

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